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Executive Summary

Trazpiroben (TAK-906) is a peripherally selective dopamine D2 and D3 receptor antagonist
that was under development for the treatment of gastroparesis. Its design aimed to mitigate the
central nervous system (CNS) and cardiovascular side effects associated with existing
therapies for this condition. Preclinical investigations have demonstrated that Trazpiroben
possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a
promising safety margin. This technical guide provides a comprehensive overview of the
preclinical data available for Trazpiroben, with a focus on its pharmacodynamics,
pharmacokinetics, metabolism, and safety pharmacology. The clinical development of
trazpiroben was discontinued before April 2022.[1]

Pharmacodynamics

Trazpiroben's primary mechanism of action is the competitive antagonism of dopamine D2 and
D3 receptors.[1]

Receptor Binding Affinity

In vitro studies have quantified Trazpiroben's high affinity for dopamine D2 and D3 receptors.
It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic alB and 5-

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b611468?utm_src=pdf-interest
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trazpiroben
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trazpiroben
https://www.benchchem.com/product/b611468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal,
suggesting a low potential for off-target effects related to these receptors.[2]

Receptor Subtype Binding Affinity (Ki, nM)
Dopamine D2 15
Dopamine D3 3.2

Functional Activity

Trazpiroben acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-
activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have confirmed the in vivo activity of Trazpiroben. In rats,
oral administration of Trazpiroben led to a dose-dependent increase in prolactin release, a
well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in
a study on apomorphine-induced emesis in dogs, Trazpiroben demonstrated potent inhibition
of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of
dopamine receptors in the chemoreceptor trigger zone.

Pharmacokinetics

The pharmacokinetic profile of Trazpiroben has been characterized in several preclinical
species, including rats and dogs, as well as in early-phase human trials.

Absorption and Distribution

Following oral administration, Trazpiroben is rapidly absorbed. Preclinical studies in rats and
dogs have shown that Trazpiroben has minimal brain penetration, with cerebrospinal fluid
concentrations being significantly lower than plasma concentrations after multiple oral doses.
This is a key feature designed to reduce the risk of CNS-related adverse effects.

Metabolism
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In vitro studies have revealed that Trazpiroben is primarily metabolized through a non-
cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent
reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).

Transporter Interactions

Trazpiroben has been identified as a substrate of P-glycoprotein (P-gp) and organic anion
transporting polypeptide (OATP) 1B1/1B3.

Safety Pharmacology

Comprehensive safety pharmacology studies were conducted to evaluate the potential effects
of Trazpiroben on major physiological systems.

Central Nervous System (CNS)

Experimental Protocol:
e Species: Female Rats
e Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.

o Assessments: Functional observational battery (FOB) and locomotion assessments were
performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.

e Results: No clinically meaningful effects on the functional observational battery were
observed at any dose. A significant decrease in locomotion, including reduced horizontal and
vertical ambulation, was noted at doses of > 300 mg/kg/day. In a separate study, oral
administration of Trazpiroben at doses of 1, 10, and 30 mg/kg did not affect rotarod
performance in rats, further supporting its low potential for CNS impairment.

Cardiovascular System

Experimental Protocol:
e Species: Male Beagle Dogs (telemetry-instrumented)

e Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.
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e Assessments: Continuous measurement of cardiovascular parameters for approximately 18
hours post-dose.

e Results: Trazpiroben was associated with small, transient decreases in systolic and pulse
pressure at doses of 210 mg/kg. A compensatory increase in heart rate was observed at the
30 mg/kg dose. Importantly, there were no Trazpiroben-related effects on the QT interval
corrected for heart rate (QTc) or body temperature. Trazpiroben also exhibited weak
inhibition of the hERG channel, with an IC50 of 15.6 uM, indicating a low potential for
causing cardiac rhythm disturbances.

Pulmonary System

Experimental Protocol:

Species: Male Rats

Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.

Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours
post-dose, and approximately 24 hours post-dose on day 1.

Results: No clinically meaningful effects on pulmonary function were observed at any of the
tested doses.
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Caption: Trazpiroben's mechanism of action as a D2/D3 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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